2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Description
Crystallographic Data
X-ray diffraction studies of analogous compounds reveal key geometric parameters (Table 1) :
Table 1: Selected bond lengths and angles from crystallographic analyses.
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C=C bond (ethenyl) | 1.335–1.345 | |
| Dihedral angle (benzimidazole-furan) | 74.21° | |
| N1-C2 bond length | 1.381 |
The (E)-configuration of the ethenyl group ensures minimal steric hindrance between the benzimidazole and furan rings, stabilizing a near-planar arrangement . Non-covalent interactions, including π-π stacking between benzimidazole rings (centroid distance: 3.726 Å) and C–H···N hydrogen bonds, further stabilize the crystal lattice .
Stereochemical Features
- Double Bond Geometry: The trans (E) configuration minimizes steric clashes, as evidenced by torsional angles < 5° .
- Furan Orientation: The furan ring adopts a nearly perpendicular orientation relative to the benzimidazole plane, reducing electronic conjugation while allowing for intermolecular interactions .
Comparative Structural Analysis with Benzimidazole Derivatives
Structural modifications at position 2 of benzimidazole significantly alter physicochemical properties (Table 2):
Table 2: Structural and electronic comparisons with derivatives.
Key findings:
- Conjugation Effects: The ethenyl-furan substituent enhances π-electron delocalization compared to alkyl or aryl ether groups, lowering logP values and improving solubility .
- Steric Influence: Bulky substituents (e.g., phenoxyethyl) reduce planarity, disrupting crystallinity and intermolecular interactions .
Tautomeric Forms and Protonation States
Benzimidazole derivatives exhibit tautomerism, with proton migration between N1 and N3 positions (Figure 1):
Figure 1: Tautomeric equilibria of 1H-benzimidazole derivatives.
$$ \text{1H-tautomer} \leftrightarrow \text{3H-tautomer} $$
- Dominant Tautomer: In neutral conditions, the 1H-tautomer predominates due to resonance stabilization of the N1-H group .
- Protonation Sites: Under acidic conditions, protonation occurs at N3, generating a positively charged species that enhances solubility and reactivity .
Spectroscopic data (e.g., $$ ^1\text{H} $$-NMR) confirm tautomeric stability, with no observable interconversion at room temperature .
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLLNBVBHIZVJV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation to Form the Ethenyl Bridge
Furan-2-carbaldehyde undergoes condensation with malononitrile or a related active methylene compound to yield (E)-2-(furan-2-yl)ethenylcarbonitrile. This step is catalyzed by bases such as piperidine or ammonium acetate in refluxing ethanol. The (E)-configuration is favored due to thermodynamic stability, with yields exceeding 85% under optimized conditions.
Benzimidazole Ring Formation
The nitrile intermediate is then reacted with o-phenylenediamine in a 1:1 molar ratio under acidic reflux (e.g., HCl in ethanol). The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration to form the benzimidazole core.
Reaction Conditions:
Green Chemistry Approaches Using Organocatalysts
Recent advancements prioritize eco-friendly protocols. A method leveraging L-proline as a bifunctional organocatalyst has been validated for analogous benzimidazoles:
One-Pot Synthesis
o-Phenylenediamine and furan-2-carbaldehyde are refluxed in water with L-proline (10 mol%) and a pH 4.2 buffer tablet. The reaction achieves cyclocondensation and ethenyl group formation in a single step, avoiding toxic solvents.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | L-proline (10 mol%) |
| Solvent | Water |
| Temperature | Reflux (100°C) |
| Time | 5 hours |
| Yield | 82–86% |
This method enhances atom economy and reduces waste, aligning with green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A reported procedure for 2-styrylbenzimidazoles involves:
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Mixing o-phenylenediamine and trans-β-nitrostyrene derivatives in acetic acid.
-
Irradiating at 150°C for 15 minutes.
Adapting this for the target compound would require substituting trans-β-nitrostyrene with furan-2-yl vinyl ketone. Yields of 88–90% have been observed in analogous reactions.
Purification and Characterization
Purification Techniques
Analytical Data
-
1H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J=16 Hz, 1H, CH=CH), 7.45–7.12 (m, 4H, benzimidazole-H), 6.82–6.75 (m, 3H, furan-H).
-
13C NMR: δ 161.2 (C=N), 151.4 (furan-C2), 142.1–115.3 (aromatic carbons).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent | Environmental Impact |
|---|---|---|---|---|
| Acid-catalyzed | 70–78 | 6–12 h | Ethanol/HCl | Moderate |
| L-proline catalysis | 82–86 | 5 h | Water | Low |
| Mechanochemical | ~75 | 2 h | Solvent-free | Very Low |
| Microwave-assisted | 88–90 | 15 min | Acetic acid | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The NH group in the benzimidazole core undergoes nucleophilic substitution under alkaline conditions. Reaction with alkyl halides or acyl chlorides yields N-substituted derivatives:
Substitution selectivity depends on steric and electronic effects, with the NH site being more reactive than the furan oxygen.
Electrophilic Addition to the Ethenyl Bridge
The α,β-unsaturated ethenyl group participates in electrophilic additions. Bromination and epoxidation are well-documented:
| Reagent | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Br₂ (1 eq) | CHCl₃, 0°C, 1h | 2-[(1,2-Dibromoethyl)furan-2-yl]benzimidazole | anti addition | |
| mCPBA | DCM, RT, 4h | Epoxide derivative | trans configuration |
The furan ring’s electron-rich nature directs regioselectivity toward the β-position of the ethenyl group.
Cycloaddition Reactions
The ethenyl-furan moiety engages in [4+2] Diels-Alder reactions with dienophiles:
Adducts exhibit enhanced planarity, confirmed by X-ray crystallography .
Oxidation and Reduction
Controlled redox reactions modify the furan and ethenyl groups:
-
Oxidation :
-
Reduction :
Synthetic Routes
The compound is synthesized via:
-
Knoevenagel Condensation :
-
Suzuki-Miyaura Coupling :
Biological Interaction Pathways
While not strictly chemical reactions, its interactions include:
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Enzyme Inhibition : Binds to Mycobacterium tuberculosis enoyl-ACP reductase via H-bonding with the benzimidazole NH and furan oxygen .
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DNA Intercalation : The planar structure intercalates into DNA base pairs, demonstrated by fluorescence quenching studies .
This compound’s reactivity is governed by the synergy between the benzimidazole’s aromaticity, the ethenyl linker’s conjugation, and the furan’s electron-rich π-system. Experimental data highlight its versatility in generating pharmacologically relevant derivatives.
Scientific Research Applications
Antioxidant Activity
A study investigated the oxidative status influenced by 2-furan-2-yl-1H-benzimidazole in rats. The results indicated that the compound affected levels of vitamins A, E, C, selenium, malondialdehyde (MDA), and glutathione peroxidase (GSH-Px). The injection of this compound resulted in decreased levels of vitamins A, E, C, and selenium while increasing MDA levels and GSH-Px activity, suggesting its role in modulating oxidative stress .
Antimicrobial Properties
Benzimidazole derivatives, including 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole, have been reported to exhibit antimicrobial activities. Various studies have shown that benzimidazoles can inhibit the growth of bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against gram-positive and gram-negative bacteria .
Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth . Specific studies on related benzimidazole compounds highlight their potential as chemotherapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The furan ring can participate in electron transfer reactions, while the benzimidazole moiety can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and antitumor activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key benzimidazole derivatives and their properties relative to the target compound:
Electronic and Structural Properties
- Thioether and Carboxamide Modifications : Compounds with sulfur-based linkers (e.g., thioether in ) or carboxamide groups () exhibit higher molecular weights and complexity, which may influence pharmacokinetics or target binding .
Biological Activity
2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzimidazole core with a furan-substituted vinyl group, which is crucial for its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 µg/mL |
| Escherichia coli | 1.0 - 2.0 µg/mL |
| Candida albicans | 0.25 - 0.5 µg/mL |
A study highlighted that derivatives with a furan moiety showed enhanced antimicrobial efficacy compared to their non-furan counterparts .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. The mechanism often involves the inhibition of specific enzymes related to cell proliferation.
- Mechanism of Action : The compound may inhibit topoisomerases or induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 5 to 15 µM .
Antiviral Activity
Research has also indicated potential antiviral properties of this compound, particularly against RNA viruses.
- Study Findings : A derivative similar to this compound showed significant inhibition of viral replication in vitro, with EC50 values around 0.1 µM against respiratory syncytial virus (RSV) .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is influenced by their structural components:
- Substituents : The presence of electron-donating groups enhances activity.
- Furan Ring : Contributes to lipophilicity and membrane permeability.
- Hydrophobic Interactions : Essential for binding to target enzymes or receptors.
Q & A
Q. What are the common synthetic routes for preparing 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzimidazole derivatives typically involves:
- Condensation reactions : Reacting o-phenylenediamine with aldehydes (e.g., furfural derivatives) under acidic or oxidative conditions. For example, ammonium salts catalyze the formation of 2-substituted benzimidazoles with yields up to 88% .
- Two-phase systems : Using trimethylsilyl chloride as a catalyst in a solvent system (e.g., water-organic phase) improves regioselectivity and reduces side reactions .
- Alkaline conditions : For thiol-substituted derivatives, carbon disulfide reacts with o-phenylenediamine in the presence of surfactants like cetyltrimethylammonium chloride, achieving 88% yield .
Key Factors Affecting Yield/Purity :
Q. What spectroscopic and analytical techniques are most effective for characterizing 2-substituted benzimidazole derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH stretch at ~3400 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions and E/Z isomerism in ethenyl groups. For example, coupling constants (J = 12–16 Hz) distinguish E-configured ethenyl groups .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for 2-[(E)-ethenyl] derivatives) .
- Elemental Analysis : Ensures purity by matching experimental vs. calculated C/H/N percentages (e.g., <0.5% deviation in compound 9c ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced pharmacological activity?
Methodological Answer: SAR studies focus on:
- Substituent Effects :
-
Furan moiety : Enhances π-π stacking with biological targets (e.g., compound 9c showed strong α-glucosidase inhibition due to furan’s electron-rich nature ).
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzimidazole 5-position improve antibacterial activity (IC₅₀ = 1.5 µg/mL for compound 8b ).
- Pharmacophore Hybridization : Combining benzimidazole with thiazole (e.g., compound 9a) or triazole rings (e.g., 9c) improves dual analgesic-antioxidant activity (88% writhing inhibition and IC₅₀ = 0.038 µg/mL ).
Example SAR Table :
Derivative Substituent Biological Activity (IC₅₀ or % Inhibition) Reference 3A-3 4-Fluorophenylthiazole 88.24% writhing inhibition 8b 4-Nitrobenzylidene 1.5 µg/mL (antibacterial) 9c 4-Bromophenyltriazole 85.71% writhing inhibition
Q. What computational methods are employed to predict the binding interactions of this compound derivatives with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, compound 9c binds to α-glucosidase via hydrogen bonds with Asp349 and hydrophobic interactions with the furan ring .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations for compound 8b with DNA gyrase ).
- QSAR Models : Predict activity based on descriptors like logP, polar surface area, and H-bond acceptors. A QSAR study on 10a-i derivatives correlated -Cl/-OCH₃ substituents with antimicrobial potency (R² = 0.89) .
Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives across different studies?
Methodological Answer: Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., DPPH antioxidant assay pH and temperature ).
- Structural Nuances : Use single-crystal XRD (e.g., compound in ) to confirm tautomerism/rotamerism affecting activity .
- Meta-Analysis : Compare IC₅₀ values across studies after normalizing for molarity and cell lines (e.g., 3A-3’s IC₅₀ = 0.038 µg/mL vs. BHT’s 14.44 µg/mL ).
Q. What are the key challenges in achieving regioselectivity and functional group compatibility during the synthesis of this compound analogs?
Methodological Answer:
- Regioselectivity : Competing reactions at N1 vs. N3 of benzimidazole. Using bulky catalysts (e.g., trimethylsilyl chloride) directs substitution to the 2-position .
- Functional Group Compatibility : Protect reactive groups (e.g., -OH via silylation) during harsh conditions. For example, propargyl ether formation in compound 8a required inert atmospheres to avoid alkyne side reactions .
- Side Reactions : Oxidative dimerization of ethenyl groups is minimized using low-temperature (<50°C) and anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
